An In-depth Technical Guide to 4-(Benzyloxy)-3,5-dimethoxybenzoic Acid
An In-depth Technical Guide to 4-(Benzyloxy)-3,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry
4-(Benzyloxy)-3,5-dimethoxybenzoic acid, registered under CAS number 14588-60-4 , is a polysubstituted aromatic carboxylic acid of significant interest in the landscape of pharmaceutical research and development.[1] Its unique structural architecture, featuring a benzoic acid core embellished with two methoxy groups and a benzyloxy substituent, renders it a valuable intermediate for the synthesis of a diverse array of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, a discussion of relevant analytical techniques, and an exploration of its applications as a building block in the design of novel therapeutic agents. The strategic placement of its functional groups allows for selective modifications, making it a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 4-(Benzyloxy)-3,5-dimethoxybenzoic acid is fundamental to its application in synthetic and medicinal chemistry. These properties dictate its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.
| Property | Value | Source |
| CAS Number | 14588-60-4 | PubChem[1] |
| Molecular Formula | C₁₆H₁₆O₅ | PubChem[1] |
| Molecular Weight | 288.29 g/mol | PubChem[1] |
| IUPAC Name | 4-(benzyloxy)-3,5-dimethoxybenzoic acid | PubChem[1] |
| Synonyms | 3,5-Dimethoxy-4-(phenylmethoxy)benzoic acid | PubChem[1] |
| Appearance | White to off-white crystalline powder (predicted) | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | |
| Melting Point | Not explicitly reported, but expected to be a solid at room temperature. |
Synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzoic Acid: A Step-by-Step Protocol
The most logical and widely applicable method for the synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzoic acid is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.[2][3] In this case, the readily available and naturally derived syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) serves as the phenolic starting material, which is reacted with benzyl bromide to introduce the benzyloxy group.
The causality behind this choice of synthetic strategy lies in the high reactivity of the phenolic hydroxyl group of syringic acid when deprotonated, and the good leaving group ability of the bromide in benzyl bromide, facilitating an efficient SN2 reaction.[2]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)
-
Dimethylformamide (DMF) or acetone as the solvent
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add syringic acid (1.0 equivalent) and the chosen solvent (e.g., DMF, 10 mL per gram of syringic acid).
-
Deprotonation: Add a suitable base, such as potassium carbonate (1.5-2.0 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt. The use of a base is crucial to deprotonate the phenolic hydroxyl group, thereby activating it as a nucleophile for the subsequent reaction.
-
Alkylation: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 using 1 M HCl. This step protonates the carboxylate, making the product less water-soluble and facilitating its extraction.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-(Benzyloxy)-3,5-dimethoxybenzoic acid.
This self-validating protocol includes monitoring by TLC and a purification step to ensure the identity and purity of the final product.
Caption: A workflow diagram illustrating the synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzoic acid via Williamson ether synthesis.
Analytical Characterization
To ensure the identity and purity of the synthesized 4-(Benzyloxy)-3,5-dimethoxybenzoic acid, a combination of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoic acid and benzyl moieties, as well as singlets for the methoxy groups and the benzylic methylene protons. Quantitative NMR (qNMR) can also be used for accurate purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like trifluoroacetic acid to ensure the carboxylic acid is protonated) would be a suitable starting point for method development.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the successful synthesis.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).
Caption: A logical workflow for the analytical characterization of synthesized 4-(Benzyloxy)-3,5-dimethoxybenzoic acid.
Applications in Drug Discovery and Development
While specific drugs directly derived from 4-(Benzyloxy)-3,5-dimethoxybenzoic acid are not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The syringic acid core is known for its antioxidant and anti-inflammatory properties. The addition of the benzyloxy group serves as a lipophilic moiety that can enhance cell permeability and also acts as a protecting group for the phenolic hydroxyl, allowing for selective reactions at the carboxylic acid functionality.
Derivatives of similar benzoic acids have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The trimethoxyphenyl group is a well-known pharmacophore in many anticancer drugs, particularly those that act as tubulin polymerization inhibitors.
-
Anti-inflammatory and Analgesic Drugs: The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Enzyme Inhibitors: Substituted benzoic acids can be designed to fit into the active sites of various enzymes, leading to their inhibition. For instance, derivatives of 3,5-dimethoxy-4-hydroxybenzaldehyde have been used to synthesize compounds with anticholinesterase activity, which is relevant for the treatment of Alzheimer's disease.[4][5]
The utility of 4-(Benzyloxy)-3,5-dimethoxybenzoic acid in drug development lies in its role as a versatile starting material. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, allowing for the synthesis of a library of compounds for biological screening. The benzyloxy group can be removed by catalytic hydrogenation to reveal the free phenol, providing another point for chemical modification.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-(Benzyloxy)-3,5-dimethoxybenzoic acid is classified with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
4-(Benzyloxy)-3,5-dimethoxybenzoic acid is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the strategic placement of its functional groups, makes it an attractive scaffold for the generation of novel bioactive molecules. This in-depth guide provides the necessary technical information for researchers and scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.
References
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Aktar, B. S. K., et al. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. Turkish Journal of Chemistry, 46(1), 236-252. [Link][4][5]
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Cheméo. Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy- (CAS 530-57-4). [Link]
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Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
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PubChemLite. 4-(benzyloxy)-3-methoxybenzoic acid (C15H14O4). [Link]
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